molecular formula C12H21N3O2S2 B2706573 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole CAS No. 1170075-99-6

2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2706573
CAS No.: 1170075-99-6
M. Wt: 303.44
InChI Key: CTBUOFZWXYBALE-UHFFFAOYSA-N
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Description

The molecule “2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . It also contains a thiadiazole ring, which is a type of heterocycle. The butylsulfonyl group is a type of sulfone, a functional group that often imparts biological activity to a molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this molecule would be influenced by its functional groups. For example, the piperidine ring might undergo reactions typical of secondary amines, while the thiadiazole ring might participate in reactions characteristic of heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole, possess significant antimicrobial and antifungal properties. These compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Among these, specific compounds have demonstrated high antimicrobial activity, underscoring their potential for further pharmacological studies (I. Sych et al., 2019).

Anti-breast Cancer Activity

Novel derivatives of 1,2-dihydropyridines, thiophenes, and thiazoles containing a biologically active sulfone moiety have shown promising in-vitro anticancer activity against human breast cancer cell lines (MCF7). Certain compounds outperformed Doxorubicin, a reference drug, in terms of IC50 values, indicating their potential as effective anti-breast cancer agents (M. Al-Said et al., 2011).

Enzyme Inhibition

Sulfonamide derivatives incorporating aroylhydrazone, piperidinyl, sulfone, and thiadiazinyl moieties have been investigated for their inhibitory effects on various carbonic anhydrase isozymes. These compounds, including this compound, demonstrated low nanomolar activity against certain isozymes, suggesting their potential application in treating conditions related to the dysregulation of these enzymes (A. Alafeefy et al., 2015).

Antibacterial Activities

Novel piperazine derivatives incorporating the 1,3,4-thiadiazole moiety have been synthesized and shown to possess antibacterial activities against various pathogens. These compounds, through structural modifications, have exhibited promising results against Gram-positive and Gram-negative bacteria, further emphasizing the versatility of the thiadiazole core in developing new antibacterial agents (Wu Qi et al., 2014).

Mechanism of Action

The mechanism of action of a molecule depends on its structure and the biological system with which it interacts. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper safety data would typically be obtained through rigorous testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications .

Properties

IUPAC Name

2-(1-butylsulfonylpiperidin-3-yl)-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S2/c1-3-4-8-19(16,17)15-7-5-6-11(9-15)12-14-13-10(2)18-12/h11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBUOFZWXYBALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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